

what is Trioctylphosphine's chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioctylphosphine*

Cat. No.: *B1581425*

[Get Quote](#)

An In-depth Technical Guide to **Trioctylphosphine**

For Researchers, Scientists, and Drug Development Professionals

Trioctylphosphine (TOP) is a tertiary phosphine with the chemical formula $C_{24}H_{51}P$.^{[1][2][3]} It is a versatile organophosphorus compound widely utilized as a solvent, stabilizing agent, and capping ligand in the synthesis of various nanomaterials, particularly semiconductor nanocrystals or quantum dots.^{[3][4][5][6]} Its long alkyl chains provide excellent solubility in nonpolar organic solvents and confer steric stability to nanoparticles, preventing their aggregation.^{[1][4][6]} This guide provides a comprehensive overview of **Trioctylphosphine**, including its chemical and physical properties, key experimental protocols, and a representative experimental workflow.

Chemical and Physical Properties

Trioctylphosphine is a colorless, oily liquid with a characteristic garlic-like odor.^[1] It is air-sensitive and readily oxidizes to form **trioctylphosphine** oxide (TOPO), necessitating handling under inert atmosphere for most applications.^[7] Key quantitative data for **Trioctylphosphine** are summarized in the table below.

Property	Value
Molecular Formula	C ₂₄ H ₅₁ P
Linear Formula	[CH ₃ (CH ₂) ₇] ₃ P
Molecular Weight	370.64 g/mol
CAS Number	4731-53-7
Appearance	Colorless liquid
Boiling Point	284-291 °C at 50 mmHg
	234 °C at 1 mmHg
Density	0.831 g/mL at 25 °C
Refractive Index	n _{20/D} 1.468
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, toluene). Insoluble in water.

Experimental Protocols

Synthesis of Trioctylphosphine Selenide (TOPSe) Precursor for Nanocrystal Synthesis

This protocol describes the preparation of a 1 M solution of **Trioctylphosphine** Selenide (TOPSe), a common selenium precursor for the synthesis of selenide-based quantum dots.

Materials:

- Selenium powder (Se)
- **Trioctylphosphine** (TOP)
- Inert atmosphere glovebox or Schlenk line
- Magnetic stirrer and stir bar
- Vial or flask

Procedure:

- Inside a glovebox or under an inert atmosphere (e.g., argon or nitrogen), weigh out the desired amount of selenium powder.
- Add the appropriate volume of **Trioctylphosphine** to achieve a 1 M concentration. For example, to prepare 10 mL of 1 M TOPSe, dissolve 0.79 g of selenium powder in 10 mL of **Trioctylphosphine**.
- Stir the mixture at room temperature until the selenium powder is completely dissolved, resulting in a clear, colorless solution. This indicates the formation of the TOPSe complex.
- The TOPSe solution is now ready to be used in a "hot-injection" synthesis of metal selenide nanocrystals.

Hot-Injection Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol outlines a general "hot-injection" method for the synthesis of CdSe quantum dots, where **Trioctylphosphine** is used as a solvent and to prepare the selenium precursor.[\[6\]](#)

Materials:

- Cadmium oxide (CdO)
- Oleic acid
- 1-Octadecene (ODE)
- **Trioctylphosphine** Selenide (TOPSe) solution (prepared as in Protocol 1)
- Three-neck flask, condenser, heating mantle, thermocouple
- Syringes
- Inert gas supply (Argon or Nitrogen)
- Toluene

- Methanol

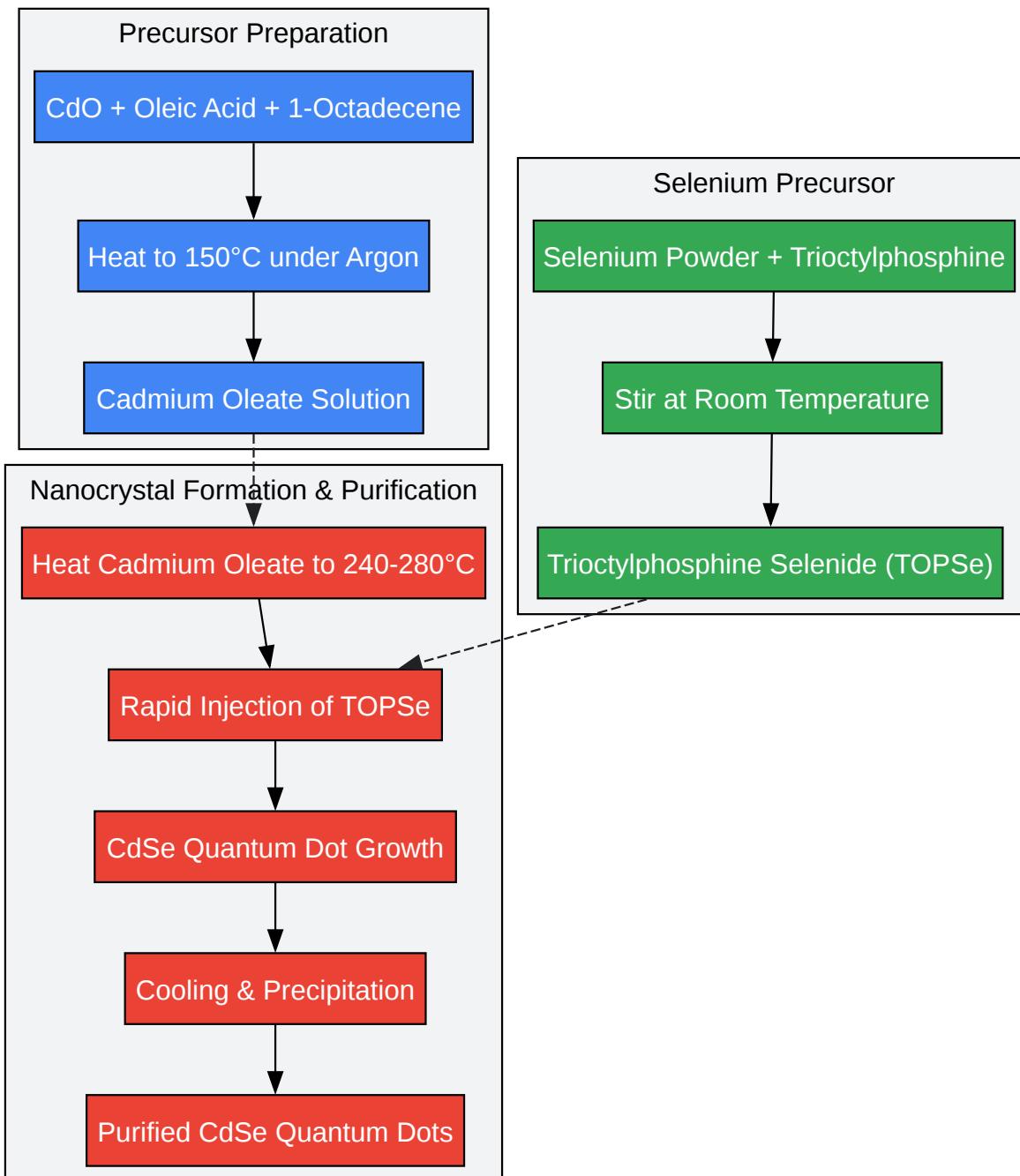
Procedure:

- Preparation of Cadmium Precursor:

- In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.4 mmol), and 1-octadecene (e.g., 10 mL).
 - Heat the mixture to approximately 150 °C under an inert gas flow with vigorous stirring. Continue heating until the solution becomes clear and colorless, indicating the formation of the cadmium oleate precursor.

- Injection and Growth:

- Increase the temperature of the cadmium precursor solution to the desired injection temperature (typically between 240-280 °C).
 - Rapidly inject the prepared TOPSe solution into the hot cadmium precursor solution using a syringe. The volume of TOPSe will determine the final size of the quantum dots.
 - Following injection, a rapid color change should be observed, indicating the nucleation and growth of CdSe nanocrystals.
 - The reaction can be allowed to proceed at this temperature for a controlled period to achieve the desired nanocrystal size. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.


- Quenching and Purification:

- To stop the reaction, cool the flask rapidly.
 - Add toluene to the cooled solution to solubilize the quantum dots.
 - Precipitate the CdSe quantum dots by adding methanol and centrifuging the mixture.
 - Discard the supernatant and re-disperse the quantum dot pellet in a nonpolar solvent like toluene. This washing step can be repeated to remove excess reactants.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the hot-injection synthesis of CdSe quantum dots.

Workflow for Hot-Injection Synthesis of CdSe Quantum Dots

[Click to download full resolution via product page](#)

Caption: Workflow for Hot-Injection Synthesis of CdSe Quantum Dots.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Trioctylphosphine | C₂₄H₅₁P | CID 20851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trioctylphosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 4. Trioctylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Trioctylphosphine_oxide [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is Trioctylphosphine's chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581425#what-is-trioctylphosphine-s-chemical-formula\]](https://www.benchchem.com/product/b1581425#what-is-trioctylphosphine-s-chemical-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com